molecular formula C20H14ClN3O2 B11633628 2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11633628
M. Wt: 363.8 g/mol
InChI Key: NYIBPGOAQPLTRQ-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methyl group, as well as an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps. One common approach starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) generates a cyano intermediate, which is finally reacted with sodium and ammonium chloride in ethanol to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and methyl groups on the benzamide core can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxazolo[4,5-b]pyridine-containing molecules. Examples include:

Uniqueness

The uniqueness of 2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide lies in its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14ClN3O2/c1-12-4-9-15(16(21)11-12)19(25)23-14-7-5-13(6-8-14)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25)

InChI Key

NYIBPGOAQPLTRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

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